molecular formula C6H8BrN3 B12980728 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B12980728
M. Wt: 202.05 g/mol
InChI Key: WWTAIYPISRMBRK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromomethyl precursor with a suitable triazole derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azide derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .

Scientific Research Applications

3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTAIYPISRMBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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